molecular formula C15H24N4O2 B1468204 tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate CAS No. 1353506-09-8

tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate

Cat. No. B1468204
CAS RN: 1353506-09-8
M. Wt: 292.38 g/mol
InChI Key: NEGNUCQBJRSRQF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate, also known as TBEAP, is an organic compound commonly used in scientific research as a tool for studying biochemical and physiological effects. It is a derivative of the amino acid L-valine and is a member of the pyrrolidine family. TBEAP has a wide range of applications in laboratory experiments, including the study of enzyme kinetics and the development of new drugs.

Scientific Research Applications

Tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate has a wide range of applications in scientific research. It is commonly used as a tool to study enzyme kinetics, as well as to develop new drugs. It can also be used as a substrate for enzymatic reactions, as a model for drug binding, and as a probe for studying the structure and function of proteins.

Mechanism Of Action

Tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. The binding of tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate to the active site of an enzyme is known as enzyme inhibition. This inhibition of the enzyme can lead to changes in the structure and function of the enzyme, which can then lead to changes in the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and enhanced cognitive function. tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate has also been found to inhibit the enzyme aromatase, which is involved in the conversion of testosterone to estrogen. Inhibition of aromatase can lead to an increase in testosterone levels, which can lead to increased muscle mass and strength.

Advantages And Limitations For Lab Experiments

Tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also relatively stable, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic to some organisms, and it is not water soluble, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research involving tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate. One potential direction is to further explore its potential as a drug development tool. It could be used to study the binding of drugs to target proteins, as well as to study the structure and function of proteins involved in drug metabolism. Additionally, further research could be conducted to explore the biochemical and physiological effects of tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate, as well as its potential toxicity in different organisms. Finally, further research could be conducted to explore the potential of tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate as a substrate for enzymatic reactions, as well as its potential as a therapeutic agent.

properties

IUPAC Name

tert-butyl 2-[2-(ethylamino)pyrimidin-4-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-5-16-13-17-9-8-11(18-13)12-7-6-10-19(12)14(20)21-15(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGNUCQBJRSRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)C2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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